Bicyclo[4.2.1]nonan-9-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14252-11-0 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
bicyclo[4.2.1]nonan-9-one |
InChI |
InChI=1S/C9H14O/c10-9-7-3-1-2-4-8(9)6-5-7/h7-8H,1-6H2 |
InChI Key |
MEIVKMYJXRVWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(C1)C2=O |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of Bicyclo 4.2.1 Nonan 9 One
Spectroscopic Methodologies for Structural Elucidation
The precise three-dimensional structure and atomic connectivity of bicyclo[4.2.1]nonan-9-one are determined using a suite of spectroscopic methods. Each technique provides complementary information, which, when combined, allows for a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of this compound in solution. It provides detailed information about the local chemical environment of each nucleus, enabling the mapping of the carbon skeleton and the relative orientation of the hydrogen atoms.
The ¹H NMR spectrum of this compound presents distinct signals for the protons, reflecting their unique spatial positions within the bicyclic system. The bridgehead protons (H-1 and H-6) are typically observed at lower field due to their tertiary nature and the influence of the nearby carbonyl group. The analysis of proton-proton coupling constants (J-values) is crucial for deducing the dihedral angles between adjacent protons, which in turn defines the conformation of the seven- and five-membered rings.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| H-1, H-6 | ~2.8 | Multiplet |
Note: Data is illustrative and can vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their electronic environment. The most deshielded carbon is the carbonyl carbon (C-9), which typically resonates at a chemical shift greater than 215 ppm. The bridgehead carbons (C-1 and C-6) also exhibit characteristic downfield shifts. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, confirming the assignments within the bicyclic framework.
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
|---|---|
| C-9 (C=O) | > 215 |
| C-1, C-6 (Bridgehead) | ~50 |
Note: Data is illustrative and can vary based on solvent and experimental conditions.
The bicyclo[4.2.1]nonane ring system is not entirely rigid and can undergo conformational exchange processes, primarily involving the flexible seven-membered ring. Dynamic NMR (DNMR) spectroscopy, performed at variable temperatures, is employed to study the kinetics of these conformational interconversions. By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barriers associated with the ring-flipping processes.
Infrared (IR) Spectroscopy of the Carbonyl Moiety
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of the carbonyl group. The C=O stretching vibration in this compound gives rise to a strong and characteristic absorption band. The frequency of this absorption is sensitive to the ring strain around the carbonyl group. In this molecule, the C=O stretch typically appears at a higher wavenumber (around 1730 cm⁻¹) compared to a simple acyclic ketone, which is indicative of the strain inherent in the one-carbon bridge of the bicyclic system.
Table 3: Characteristic IR Absorption for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch | ~1730 | Strong |
Mass Spectrometry: Elucidation of Fragmentation Pathways
Mass spectrometry (MS) provides the molecular weight of this compound through the detection of its molecular ion (M⁺). Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of bicyclic ketones is often complex and guided by the release of ring strain and the formation of stable radical cations and neutral fragments. Common fragmentation pathways for this compound involve the loss of carbon monoxide (CO), ethene, and other small neutral molecules, leading to a series of characteristic fragment ions that help to confirm the bicyclic structure.
Table 4: Common Mass Spectral Fragments of this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| 138 | [M]⁺ (Molecular Ion) |
| 110 | [M - CO]⁺ |
| 95 | [M - CO - CH₃]⁺ or [C₇H₁₁]⁺ |
| 82 | [M - CO - C₂H₄]⁺ or [C₆H₁₀]⁺ |
X-ray Crystallography of this compound Derivatives
X-ray crystallography has been instrumental in providing definitive evidence for the molecular structures of various this compound derivatives. These studies offer precise information on bond lengths, bond angles, and the solid-state conformation of these molecules.
A notable example is the single-crystal X-ray diffraction study of phenyl-substituted (E)-bicyclo[4.2.1]nona-2,4-dienes. acs.org The analysis of cycloadduct 3b revealed the orientation of the keto group within the bicyclic system. semanticscholar.org In the syn-stereoisomer, the keto group of the cyclohexanone (B45756) ring is directed towards the phenyl-substituted portion of the molecule. Conversely, in the anti-isomer, it points away from the phenyl group. acs.org
| Compound | Stereoisomer | Orientation of Keto Group |
| (E)-bicyclo[4.2.1]nona-2,4-diene 3b | syn | Points toward the phenyl-substituted part |
| (E)-bicyclo[4.2.1]nona-2,4-diene 3b | anti | Points toward the unsubstituted part |
This table summarizes the orientation of the keto group in the syn and anti-stereoisomers of a phenyl-substituted (E)-bicyclo[4.2.1]nona-2,4-diene as determined by X-ray crystallography. acs.org
The structural elucidation of 2-acetyl-9-azabicyclo[4.2.1]non-2-ene, a homotropane derivative, was also accomplished through X-ray crystallography and spectroscopy. le.ac.uk
Conformational Preferences and Dynamics of the Bicyclo[4.2.1]nonane Skeleton
The bicyclo[4.2.1]nonane skeleton is conformationally mobile, with the seven-membered ring adopting various arrangements to minimize steric strain. cdnsciencepub.com
Analysis of Preferred Ring Conformations (e.g., Chair-Boat, Boat-Chair)
Computational studies using molecular mechanics have been employed to investigate these conformational preferences. For the parent bicyclo[4.2.1]nonane, the flexibility of the ring system has been noted to influence its properties. acs.org In substituted derivatives, such as certain oxa- and azabicyclo[4.2.1]nonanes, the conformational equilibrium can be shifted. For unsubstituted oxabicyclo[4.2.1]nonanes, the equilibrium may be displaced toward the boat form of the seven-membered ring. cdnsciencepub.com However, for other substituted compounds in this family, pure chair and boat forms are often excluded, with gauche (or twist) conformations being proposed to better fit experimental observations. cdnsciencepub.com
Molecular mechanics calculations on this compound have identified a global energy minimum conformation where the cyclooctane (B165968) ring is in a boat-chair conformation and the cyclohexane (B81311) ring is in a twist-boat form (BCTB). researchgate.net
Mechanisms of Conformational Chirality Inversion
This compound is a chiral molecule that can interconvert between its enantiomers through a process of conformational inversion. Molecular mechanics calculations have been used to map the energy surface of this process. researchgate.net
The inversion of this compound (1) is proposed to occur most favorably through a transition state with C_s symmetry, where the tetramethylene chain passes over the ethano bridge. researchgate.net The calculated activation enthalpy for this process is approximately 6.1 kcal/mol, which is in good agreement with the experimentally observed value of 6.8 kcal/mol. researchgate.net
An alternative, higher-energy pathway for inversion involves a local energy minimum, also with C_s symmetry, where the tetramethylene chain is bent over the carbonyl group. This pathway has a calculated barrier that is 2.4 kcal/mol higher than the preferred route. researchgate.net
| Pathway | Transition State/Intermediate | Calculated Activation Enthalpy (ΔH‡) |
| Preferred Inversion Pathway | C_s transition state (tetramethylene chain over ethano bridge) | 6.1 kcal/mol |
| Alternative Inversion Pathway | C_s local energy minimum (tetramethylene chain over carbonyl) | 8.5 kcal/mol (2.4 kcal/mol higher than preferred) |
This table outlines the calculated activation enthalpies for the conformational inversion of this compound via two different pathways. researchgate.net
Influence of Substituents and Ring Fusion on Conformational Equilibrium
The introduction of substituents or additional fused rings can significantly influence the conformational equilibrium of the bicyclo[4.2.1]nonane skeleton.
In a study of oxabicyclo[4.2.1]nonanes, it was found that for unsubstituted compounds, the conformational equilibrium is shifted towards the boat form of the seven-membered ring. cdnsciencepub.com However, for derivatives substituted with hydroxyl groups at the 2 or 7 positions, pure chair and boat conformations are excluded, and gauche conformations are proposed to be more stable. cdnsciencepub.com
The fusion of other ring systems can also impact the conformation. For instance, the structural and conformational stability of the bicyclo[4.2.1]nonane-7-spiro-2′-(tetrahydrofuran) ring system has been confirmed through various chemical transformations. rsc.org
Computational studies on peniroquesine, a natural product containing a cis-fused bicyclo[4.2.1]nonane skeleton, highlight the role of ring strain in controlling reaction pathways. nih.gov The stability of the bicyclic system is a key factor in the proposed biosynthetic pathway. nih.gov
Synthetic Methodologies for Bicyclo 4.2.1 Nonan 9 One and Its Analogs
Strategies for Constructing the Bicyclo[4.2.1]nonane Ring System
Intramolecular cyclization reactions represent a powerful tool for the stereoselective synthesis of complex cyclic systems. The Diels-Alder reaction and Ring-Closing Metathesis (RCM) have both been successfully employed in the construction of the bicyclo[4.2.1]nonane skeleton.
A homo-Diels-Alder approach has been developed to provide a high-yielding route to functionalized bicyclo[4.2.1]nonanes. nih.gov This strategy involves the reaction of norbornadienes with 1,3-butadienes, followed by a Zeise's dimer-catalyzed opening of the resulting cycloadduct. acs.org
Ring-Closing Metathesis (RCM) offers a versatile methodology for assembling functionalized bicyclo[4.2.1]nonane skeletons. nih.govacs.orgfigshare.com This approach can be used in a formal three-carbon ring expansion of cyclopentanones. The key step involves the RCM of a suitably functionalized intermediate to form the bicyclo[4.2.1]nonan-9-one core. acs.org This method is particularly useful as the resulting bicyclic structure can serve as a precursor to eight-membered rings through selective cleavage of the one-carbon bridge. acs.org While early RCM catalysts had limitations, the development of second-generation Grubbs catalysts has expanded the utility of this reaction for constructing challenging ring systems, including those with trisubstituted double bonds. mdpi.com
Table 1: Examples of Intramolecular Cyclization for Bicyclo[4.2.1]nonane Synthesis
| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| Homo Diels-Alder | Norbornadiene, 1,3-Butadiene | Transition Metal Catalyst, Zeise's Dimer | Functionalized Bicyclo[4.2.1]nonane | nih.govacs.org |
| Ring-Closing Metathesis | Functionalized β-ketoesters | Grubbs Catalyst | Functionalized this compound | nih.govacs.org |
Metal-catalyzed cycloaddition reactions, particularly [6π+2π] cycloadditions, provide an effective route to the bicyclo[4.2.1]nonane framework. nih.govmdpi.comnih.gov These reactions typically involve the cyclocodimerization of a 1,3,5-cycloheptatriene derivative with an alkyne or allene. nih.govmdpi.com
Cobalt(I)-catalyzed [6π+2π] cycloaddition of 2-tropylcyclohexanone with terminal allenes and alkynes has been shown to produce functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes in high yields (70-89%). nih.govacs.org A three-component catalytic system of Co(acac)₂ (dppe)/Zn/ZnI₂ is effective for this transformation. nih.govacs.org This methodology has also been successfully applied to the synthesis of novel 9-azabicyclo[4.2.1]nonane derivatives. nih.govsemanticscholar.org
Chromium(0)-promoted [6π+2π] cycloadditions of allenes with (η⁶-cycloheptatriene)tricarbonylchromium(0) under photochemical conditions also yield the bicyclo[4.2.1]nonane ring system. nih.gov This method has demonstrated potential for asymmetric synthesis when using a chiral allene. nih.gov
Titanium-based catalytic systems, such as TiX₂Cl₂-Et₂AlCl, have also been utilized in the [6π+2π] cycloaddition of allenes and alkynes to cycloheptatrienes, affording substituted bicyclo[4.2.1]nonadienes and trienes. mdpi.com
Table 2: Metal-Catalyzed [6π+2π] Cycloaddition for Bicyclo[4.2.1]nonane Synthesis
| Catalyst System | Substrates | Product | Yield | Reference |
|---|---|---|---|---|
| Co(acac)₂(dppe)/Zn/ZnI₂ | 2-Tropylcyclohexanone, Terminal Allenes/Alkynes | Substituted Bicyclo[4.2.1]nona-2,4-dienes/trienes | 70-89% | nih.govacs.org |
| (η⁶-cycloheptatriene)tricarbonylchromium(0) | Cycloheptatriene (B165957), Allenes | Bicyclo[4.2.1]nonane derivatives | - | nih.gov |
| Ti(acac)₂Cl₂-Et₂AlCl | Cycloheptatrienes, Alkynes | Substituted Bicyclo[4.2.1]nona-2,4,7-trienes | 76-88% | mdpi.com |
Mercury(II) salts can mediate the cyclization of unsaturated systems to form bicyclic structures. beilstein-journals.org For instance, the cyclization of 4-cycloocten-1-ol with mercury(II) acetate (B1210297) can lead to the formation of two different bicyclic ether products: 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane. beilstein-journals.orgresearchgate.net The regioselectivity of this reaction is dependent on the reaction conditions. The formation of the 9-oxabicyclo[4.2.1]nonane isomer is favored in the presence of sodium borohydride (B1222165) and sodium acetate. beilstein-journals.org In the absence of sodium acetate, the 9-oxabicyclo[3.3.1]nonane isomer is the exclusive product. beilstein-journals.org
Table 3: Mercury(II)-Salt-Mediated Cyclization to a Bicyclo[4.2.1]nonane Analog
| Substrate | Reagents | Product | Key Condition | Reference |
|---|---|---|---|---|
| 4-Cycloocten-1-ol | Hg(OAc)₂, NaBH₄, NaOAc | 9-Oxabicyclo[4.2.1]nonane | Presence of NaOAc | beilstein-journals.orgresearchgate.net |
The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.org This type of skeletal rearrangement has been instrumental in the synthesis of complex natural products, including those containing the bicyclo[4.2.1]nonane core. nih.govacs.org
In the biosynthesis of some terpenes, a series of stereoselective Wagner-Meerwein rearrangements are key to constructing the final polycyclic structure. acs.org Theoretical studies on the biosynthesis of peniroquesine, a sesterterpenoid, suggest that a reverse Wagner-Meerwein rearrangement followed by a skeletal rearrangement leads to a cis-fused bicyclo[4.2.1]nonane intermediate. nih.gov The instability of certain bicyclic cations can also drive a Wagner-Meerwein rearrangement to form the more stable bicyclo[4.2.1]nonadien-7-yl cation. molaid.com This principle highlights the thermodynamic driving forces that can be harnessed for the construction of this ring system.
Rearrangement-Based Syntheses
Ring Expansion Strategies from Smaller Bicyclic Systems
The synthesis of this compound and its derivatives can be effectively achieved through ring expansion reactions starting from smaller, more readily available bicyclic ketone precursors. These methods typically involve the introduction of a one-carbon unit to a bicyclo[4.2.0]octanone or a related system, followed by rearrangement to furnish the desired bicyclo[4.2.1]nonane skeleton.
A prominent strategy in this category is the Tiffeneau-Demjanov rearrangement . wikipedia.orglibretexts.org This reaction sequence often begins with the conversion of a cyclic ketone to its corresponding cyanohydrin. Subsequent reduction of the nitrile group yields a β-amino alcohol, which, upon treatment with nitrous acid, generates a diazonium ion. wikipedia.orgwikipedia.org This intermediate then undergoes a rearrangement, driven by the expulsion of nitrogen gas, leading to the expansion of the ring. libretexts.orgwikipedia.org For instance, starting from a bicyclo[4.2.0]octan-7-one, this method can be employed to synthesize this compound. oup.com
Another powerful tool for ring expansion is the reaction with diazomethane (B1218177) or its derivatives. libretexts.orgresearchgate.netvaia.com The reaction of a ketone with diazomethane can lead to the formation of a homologous ketone with an additional carbon atom in the ring. vaia.com The mechanism involves the nucleophilic attack of diazomethane on the carbonyl carbon, followed by a rearrangement that results in ring expansion. libretexts.org While effective, this method can sometimes lead to a mixture of products, and the regioselectivity of the migration can be influenced by the structure of the starting ketone. cdnsciencepub.com For example, the reaction of bicyclo[2.2.2]oct-5-en-2-one with trimethylsilyldiazomethane (B103560) and boron trifluoride etherate has been utilized to produce the bicyclo[3.2.2]non-6-en-2-one system, a related bridged ketone. oup.com
The Wolff rearrangement also presents a viable, albeit less direct, pathway for ring expansion. libretexts.org This reaction typically involves an α-diazoketone, which upon thermolysis or photolysis, rearranges to a ketene (B1206846). In the context of synthesizing this compound analogs, a bicyclic α-diazoketone derived from a smaller ring system would be required. The resulting ketene can then be trapped with a suitable nucleophile to yield the ring-expanded product.
These ring expansion methodologies are summarized in the table below, highlighting the starting materials and key reagents involved.
| Method | Starting Material (Example) | Key Reagents | Product (Example) |
| Tiffeneau-Demjanov Rearrangement | Bicyclo[4.2.0]octan-7-one | 1. TMS-CN, 2. LiAlH₄, 3. NaNO₂, AcOH | This compound |
| Diazomethane Ring Expansion | Bicyclo[4.2.0]octan-7-one | CH₂N₂ | This compound |
| Wolff Rearrangement | Bicyclic α-diazoketone | Heat or light (hν) | Ring-expanded ketene intermediate |
It's important to note that the efficiency and outcome of these reactions can be highly dependent on the specific substrate and reaction conditions. Careful optimization is often necessary to achieve the desired product in good yield and purity.
Organometallic Reagent Mediated Syntheses
A notable organometallic approach for the synthesis of a bicyclo[4.2.1]nonane derivative involves the reaction of dilithium cyclooctatetraenide with phosgene (B1210022) . acs.orgacs.orgmcmaster.cadatapdf.comdss.go.th This method directly constructs the bicyclo[4.2.1]nona-2,4,7-trien-9-one framework. acs.orgacs.orgdatapdf.com
The reaction proceeds through the interaction of the dianion of cyclooctatetraene (B1213319) with phosgene. acs.org The proposed mechanism involves an initial acylation of the cyclooctatetraenide dianion by phosgene to form an intermediate acyl chloride. acs.org This is followed by an intramolecular cyclization to yield the bicyclic ketone. acs.org The reaction is typically carried out in a dry, inert atmosphere at low temperatures. acs.orgdatapdf.com
The reaction can be represented as follows:
Dilithium Cyclooctatetraenide + Phosgene → Bicyclo[4.2.1]nona-2,4,7-trien-9-one
This synthesis provides a direct entry into the unsaturated bicyclo[4.2.1]nonane system, which can serve as a versatile precursor for further functionalization and the synthesis of more complex analogs. acs.orgacs.org For example, the resulting ketone can be reduced to the corresponding alcohol, syn-9-hydroxybicyclo[4.2.1]nona-2,4,7-triene, using sodium borohydride. acs.org
Stereoselective and Asymmetric Synthesis of this compound Derivatives
The development of synthetic routes that allow for the control of stereochemistry is crucial for accessing specific isomers of this compound derivatives, which is of significant interest in areas such as natural product synthesis and medicinal chemistry.
Development of Enantioselective Synthetic Routes
Achieving enantioselective synthesis of this compound derivatives has been a focus of research, aiming to produce optically active compounds. One successful approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions.
For instance, the asymmetric synthesis of bicyclic ketones with high enantiomeric excess (ee) has been demonstrated through a Ti(II) alkoxide-mediated tandem cyclization of open-chain substrates. acs.orgacs.orgnih.gov While this specific example leads to bicyclo[3.3.0]octanones, the principles can be extended to the synthesis of other bicyclic systems. The use of chiral ligands, such as 8-phenylmenthol, can induce high levels of asymmetry in the cyclization process. acs.orgacs.org
Another powerful strategy is the catalytic asymmetric Michael addition pathway. nih.govcapes.gov.br This method has been used to create bridged and fused-ring bicyclic ketones with high enantioselectivity. nih.govcapes.gov.br The reaction involves the conjugate addition of a nucleophile to a cyclic α,β-unsaturated enone in the presence of a chiral catalyst. The resulting adduct can then be further manipulated to form the desired bicyclic structure.
A rhodium-catalyzed enantioselective ring expansion of strained bicyclo[4.1.1]octanes has been reported as a method to access enantioenriched bicyclo[4.2.1]nonanes. snnu.edu.cn This process utilizes a chiral phosphine (B1218219) ligand, (R)-DTBM-SegPhos, in the presence of a rhodium catalyst to achieve excellent diastereo- and enantioselectivities. snnu.edu.cn This strategy showcases the potential of transition metal catalysis in constructing chiral bicyclo[4.2.1]nonane skeletons. snnu.edu.cn
The following table summarizes some of the key findings in the enantioselective synthesis of related bicyclic ketones:
| Method | Catalyst/Auxiliary | Product Type | Enantiomeric Excess (ee) | Reference |
| Ti(II) Alkoxide-Mediated Tandem Cyclization | 8-Phenylmenthyl esters | Angularly substituted bicyclic ketones | Up to 94% | acs.orgacs.orgnih.gov |
| Catalytic Asymmetric Michael Addition | Chiral Oxazaborolidine | Bridged/fused-ring bicyclic ketones | High | nih.govcapes.gov.br |
| Rhodium-Catalyzed Ring Expansion | [Rh(cod)OH]₂ / (R)-DTBM-SegPhos | Azabicyclo[4.2.1]nonanes | Excellent | snnu.edu.cn |
Diastereoselective Control in Bicyclic Ketone Formation
Controlling the relative stereochemistry of multiple stereocenters within the this compound framework is a significant synthetic challenge. Diastereoselective control is often achieved by exploiting the inherent conformational biases of the bicyclic system or by using substrate-controlled or reagent-controlled methods.
One approach to achieve diastereoselective synthesis involves the use of ring-closing metathesis (RCM) on acyclic precursors that already contain the desired stereocenters. This method has been used for the stereoselective synthesis of functionalized bicyclo[4.2.1]nonane skeletons. nih.gov The stereochemistry of the final product is dictated by the stereochemistry of the starting material.
Another strategy is the diastereoselective sequential Michael reaction followed by a retro-aldol reaction. This has been successfully applied to the synthesis of an optically active bicyclo[4.2.1]nonane segment of mediterraneols, a class of natural products. thieme-connect.com
Furthermore, in reactions involving the reduction of the ketone at the C9 position, the stereochemical outcome can be influenced by the steric environment around the carbonyl group. For example, the reduction of bicyclo[4.2.1]nona-2,4,7-trien-9-one with sodium borohydride yields predominantly the syn-9-hydroxybicyclo[4.2.1]nona-2,4,7-triene. acs.org This is attributed to the hydride attacking from the less sterically hindered face of the carbonyl group. acs.orgdatapdf.com
The diastereoselectivity of certain reactions can be highly dependent on the specific reagents and conditions used. For example, in the transfer hydrogenation of bicyclic ketones, the choice of catalyst and hydrogen donor can significantly influence the ratio of diastereomeric alcohol products. mdpi.com
Application of Green Chemistry Principles in Synthetic Strategies
The integration of green chemistry principles into the synthesis of this compound and its analogs is an increasingly important consideration, aiming to develop more sustainable and environmentally benign chemical processes. acs.orgatiner.grcolab.ws
Key principles of green chemistry that can be applied include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like cycloadditions are inherently more atom-economical than multi-step syntheses involving protecting groups and leaving groups.
Use of Safer Chemicals and Solvents: Whenever possible, using substances that possess little or no toxicity to human health and the environment. acs.org This includes exploring the use of greener solvents or solvent-free reaction conditions.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.org The development of highly active catalysts that can promote reactions under mild conditions is a key aspect of this principle. fau.eursc.org
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. fau.eursc.org This reduces waste and often leads to more efficient processes. The use of recyclable catalysts is particularly advantageous. acs.org
Renewable Feedstocks: Sourcing starting materials from renewable resources rather than depleting fossil fuels is a long-term goal of green chemistry. atiner.grspecificpolymers.com
In the context of this compound synthesis, applying these principles could involve:
Developing catalytic versions of ring expansion or cycloaddition reactions to improve atom economy and reduce waste. For example, exploring metal-catalyzed [6π+2π] cycloadditions can be an efficient route. semanticscholar.orgacs.orgmdpi.com
Investigating the use of biocatalysis or organocatalysis to perform enantioselective transformations under mild and environmentally friendly conditions. fau.eu
Exploring the use of visible light-induced reactions, which can often be conducted under mild conditions without the need for harsh reagents. rsc.orgrsc.org
Designing syntheses that avoid the use of toxic reagents like phosgene, potentially by finding greener alternatives for carbonylation reactions. The use of cyclic carbonates as a sustainable alternative to phosgene in some applications is an emerging area. acs.orgspecificpolymers.com
While the direct application of all green chemistry principles to every synthetic route for this compound may not yet be fully realized, the continuous development of new synthetic methodologies provides opportunities to incorporate these principles and move towards more sustainable chemical manufacturing.
Reactivity and Mechanistic Investigations of Bicyclo 4.2.1 Nonan 9 One
Reactions at the Carbonyl Functional Group
The carbonyl group at the C-9 position of the bicyclo[4.2.1]nonan-9-one framework is a key site for a variety of chemical transformations. Its reactivity is influenced by the strained, bridged-ring structure, which dictates the stereochemical course of reactions.
Nucleophilic Addition Reactions and Stereochemical Outcomes
Nucleophilic addition to the carbonyl carbon of this compound and its derivatives has been a subject of interest for understanding the facial selectivity of such reactions in bridged bicyclic systems. The steric hindrance posed by the bicyclic framework plays a crucial role in determining the direction of nucleophilic attack.
Reduction of the ketone functionality to the corresponding alcohol is a common transformation. The use of various hydride reagents has demonstrated a preference for attack from the less hindered exo face, leading to the formation of the endo-alcohol as the major product. For instance, the reduction of a substituted bicyclo[4.2.1]non-7-en-3-one derivative with various hydride reagents consistently yields the corresponding endo-alcohol. ucla.edu This stereochemical outcome is attributed to the greater steric hindrance on the endo face, which is shielded by the rest of the bicyclic system.
Grignard reagents, acting as carbon-based nucleophiles, also add to the carbonyl group of this compound derivatives. masterorganicchemistry.comcdnsciencepub.com These reactions typically proceed with the formation of a new carbon-carbon bond, yielding tertiary alcohols after an aqueous workup. masterorganicchemistry.com The stereochemistry of addition is again governed by the steric environment around the carbonyl group, with the Grignard reagent preferentially attacking from the more accessible exo face. rsc.org
Table 1: Stereochemical Outcome of Nucleophilic Addition to this compound Derivatives
| Reactant (this compound Derivative) | Nucleophile/Reagent | Major Product (Stereochemistry) |
|---|---|---|
| Substituted bicyclo[4.2.1]non-7-en-3-one | Hydride Reagents | endo-alcohol |
| Bicyclo[4.2.1]nonane-7-spiro-2′-(tetrahydrofuran) derivative | Grignard Reagents | Tertiary alcohol (presumed exo attack) |
Alpha-Functionalization and Enolization Chemistry
The chemistry of the α-carbons adjacent to the carbonyl group in this compound is of significant interest, particularly concerning enolization. The formation of an enol or enolate at the bridgehead position (C-1 or C-6) is subject to Bredt's rule, which states that a double bond cannot be formed at a bridgehead carbon of a small bicyclic system due to the resulting ring strain. However, in larger and more flexible systems like bicyclo[4.2.1]nonane, this rule can be relaxed.
Studies have shown that bicyclic ketones, including derivatives of the bicyclo[4.2.1]nonane system, can undergo base-catalyzed deuterium (B1214612) exchange at the bridgehead positions, indicating the formation of a bridgehead enolate. researchgate.netoregonstate.edu For example, treatment of bicyclo[4.2.1]nona-2,4,7-trien-9-one with a strong base like lithium diisopropylamide (LDA) followed by quenching with deuterium oxide leads to deuterium incorporation at the bridgehead position. The ability to form such enolates opens up pathways for α-functionalization at this otherwise unreactive position.
Skeletal Rearrangements within the this compound Framework
The bicyclo[4.2.1]nonane skeleton is prone to various rearrangement reactions, driven by factors such as ring strain and the formation of reactive intermediates like carbocations or excited states.
Cationic Rearrangements (e.g., Wagner-Meerwein shifts)
The Wagner-Meerwein rearrangement is a classic carbocation-mediated 1,2-shift of an alkyl, aryl, or hydride group. lscollege.ac.inmsu.edu In the context of the bicyclo[4.2.1]nonane system, such rearrangements can be initiated by the formation of a carbocation, often through the protonation of a hydroxyl group followed by the loss of water, or through the reaction of an alkene with an electrophile.
These rearrangements can lead to the interconversion of different bicyclic frameworks. For instance, acid-catalyzed reactions of related bicyclic systems can induce skeletal rearrangements to form the bicyclo[4.2.1]nonane structure. beilstein-archives.org Deamination of aminobicyclo[3.2.2]nonane derivatives has been shown to yield exo-bicyclo[4.2.1]nonan-2-ol, proceeding through a Wagner-Meerwein type rearrangement. gla.ac.uk The stability of the resulting carbocation and the relief of ring strain are key driving forces for these transformations. Theoretical studies have also explored the energetics of such carbocation rearrangements, highlighting the complex potential energy surfaces involved. nih.gov
Photo-Induced Rearrangement Processes (e.g., Photochemical Decarbonylation, Intramolecular Hydrogen Transfer)
The photochemistry of bicyclic ketones, including this compound and its derivatives, offers pathways to unique molecular transformations. researchgate.net Upon absorption of UV light, the ketone can be promoted to an excited state, which can then undergo a variety of reactions. rsc.org
One such process is photochemical decarbonylation, where the C-9 carbonyl group is expelled as carbon monoxide, leading to the formation of a bicyclo[4.2.1]nonane hydrocarbon. Another potential photochemical pathway is intramolecular hydrogen transfer, where a hydrogen atom from a suitable position within the molecule is abstracted by the excited carbonyl group, leading to the formation of a biradical intermediate that can then undergo further reactions. While specific studies on the photochemistry of the parent this compound are not extensively detailed in the provided results, the photochemistry of related bicyclic ketones is a well-established field. mcmaster.ca
Electrophilic and Radical Reaction Pathways
Beyond the reactions centered at the carbonyl group, the bicyclo[4.2.1]nonane framework can participate in electrophilic and radical reactions, particularly when unsaturation is present in the ring system.
Electrophilic addition to unsaturated derivatives of bicyclo[4.2.1]nonane can proceed with skeletal rearrangement, as seen in fluoroalkoxylation reactions of related bicyclic alkenes. beilstein-archives.org The reaction of an alkene with an electrophilic fluorine source, for example, can lead to the formation of a fluoronium ion intermediate, which then undergoes a Wagner-Meerwein rearrangement before being trapped by a nucleophile. beilstein-archives.org
Radical reactions involving the bicyclo[4.2.1]nonane skeleton have also been investigated. For instance, the reduction of 5-(bromomethyl)cyclo-octene with tributyltin hydride generates a cyclo-oct-4-enylmethyl radical, which undergoes transannular cyclization to form bicyclo[4.2.1]nonane as a major product. researchgate.net This demonstrates a radical-mediated pathway for the construction of this bicyclic system. Additionally, the reaction of a primary hydrocarbylphosphine with 1,5-cyclooctadiene (B75094) via a free radical mechanism can produce a mixture of 9-phosphabicyclo[3.3.1]nonane and 9-phosphabicyclo[4.2.1]nonane isomers. google.com
Reactions Involving Unsaturated Bicyclo[4.2.1]nonane Systems
The reactivity of unsaturated bicyclo[4.2.1]nonane systems is largely characterized by cycloaddition reactions and functional group transformations at the ketone bridge. Metal-catalyzed cycloadditions are a primary method for synthesizing these unsaturated frameworks. nih.govsemanticscholar.org
Cobalt- and titanium-based catalytic systems have been effectively used to facilitate [6π + 2π] cycloadditions. nih.gov For instance, the three-component catalytic system Co(acac)₂(dppe)/Zn/ZnI₂ enables the cycloaddition of 2-tropylcyclohexanone with various allenes and alkynes, producing functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes in high yields (70–89%). nih.govsemanticscholar.orgacs.org These reactions typically proceed under relatively mild conditions, for example, at 60 °C in 1,2-dichloroethane (B1671644) (DCE). semanticscholar.org The resulting cycloadducts are often formed as a mixture of syn- and anti-stereoisomers, which differ in the orientation of the substituent at the bridging carbon atom. semanticscholar.org Similarly, titanium-catalyzed systems, such as Ti(acac)₂Cl₂-Et₂AlCl, can be used for the [6π + 2π] cycloaddition of 1,3,5-cycloheptatrienes with terminal alkynes to yield bicyclo[4.2.1]nona-2,4,7-triene derivatives.
Another approach to construct the bicyclo[4.2.1]nonane skeleton involves the addition of dichlorocarbene (B158193) to bicyclo[3.2.1]oct-2-ene derivatives, which yields exo 1:1 adducts that can be further transformed into various unsaturated bicyclo[4.2.1]nonane derivatives. researchgate.net
Once formed, the unsaturated ketone, bicyclo[4.2.1]nona-2,4,7-trien-9-one, can undergo further reactions. A notable example is its oximation. Treatment with hydroxylamine (B1172632) hydrochloride in refluxing ethanol (B145695) results in the corresponding oxime, N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine, in high purity after recrystallization. The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon. Furthermore, the bridgehead position of bicyclo[4.2.1]nona-2,4,7-trien-9-one can be deprotonated using a strong base like lithium diisopropylamide (LDA) to generate a bridgehead enolate, which can then react with electrophiles. For example, reaction with deuterium oxide introduces a deuterium atom at the bridgehead position.
| Reactant (Allene/Alkyne) | Product Type | Yield (%) |
|---|---|---|
| Allenes | Bicyclo[4.2.1]nona-2,4-dienes | 79–88 |
| Alkynes | Bicyclo[4.2.1]nona-2,4,7-trienes | 70–89 |
Radical Reactions and Spin-Dependent Processes
Radical reactions provide an alternative and powerful route for the construction of the bicyclo[4.2.1]nonane skeleton, often through transannular cyclizations. rsc.orgresearchgate.net A key example is the reduction of 5-(bromomethyl)cyclo-octene using tributyltin hydride. researchgate.net This reaction proceeds through a cyclo-oct-4-enylmethyl radical intermediate, which undergoes cyclization to form bicyclo[4.2.1]nonane as the major product, alongside some bicyclo[3.3.1]nonane. researchgate.net The formation of the bicyclo[4.2.1]nonane system in this case occurs from an axial boat-like conformation of the radical intermediate. researchgate.net
Another significant radical-based synthesis involves the free radical addition of a primary hydrocarbylphosphine to 1,5-cyclooctadiene. google.com This reaction, typically initiated by a radical initiator like azobisisovaleronitrile at temperatures below 100 °C, produces a mixture of 9-hydrocarbyl-9-phosphabicyclononane isomers: the symmetrical 9-phosphabicyclo[3.3.1]nonane and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane. google.com The ratio of these isomers can be influenced by reaction conditions, but a mixture is typically obtained. google.com
The stability and properties of the radical intermediates themselves are crucial in these processes. Bridgehead radicals, such as those derived from the bicyclo[4.2.1]nonane framework, are subject to unique strain energies due to the pyramidalization at the bridgehead carbon enforced by the bicyclic structure. researchgate.net Computational studies have shown that the relative energies of these bridgehead radicals have a strong correlation with the difference in strain energies between the parent saturated hydrocarbon and the corresponding radical. researchgate.net This indicates that the energetic feasibility of forming a radical at the bridgehead of a bicyclo[4.2.1]nonane system is heavily influenced by the strain inherent in the ring structure. researchgate.net
Influence of Strain on Reactivity
The inherent ring strain in the bicyclo[4.2.1]nonane framework plays a critical role in governing its reactivity and the stability of its derivatives. researchgate.netlnpu.edu.cn This influence is particularly evident in reactions involving the formation of intermediates with altered geometries, such as carbocations, radicals, and bridgehead olefins. researchgate.netnih.gov
The formation of a bridgehead double bond, which violates Bredt's rule, is energetically costly due to the strain induced by the required planar geometry at the bridgehead carbon. However, the bicyclo[4.2.1]nonane system is flexible enough to accommodate some of this strain. For example, the bridgehead olefin bicyclo[4.2.1]-1(8)-nonylene has an olefin strain (OS) that is below the 71 kJ/mol threshold, which allows it to be isolated at room temperature. lnpu.edu.cn This demonstrates that while significant, the strain is not prohibitive, allowing for the synthesis of such "anti-Bredt" compounds. lnpu.edu.cnrsc.org The synthesis of the strained enone, bicyclo[4.2.1]non-1-en-8-one, further underscores the unique strain characteristics of this system. rsc.org
Strain also dictates the pathways of rearrangement reactions. In complex biosynthetic pathways, theoretical analyses have shown that the formation of a highly strained trans-fused bicyclo[4.2.1]nonane carbocation intermediate is energetically implausible. nih.gov Instead, reaction pathways that lead to the more stable cis-fused bicyclo[4.2.1]nonane skeleton are favored. nih.gov This highlights how ring strain acts as a controlling factor, directing the cascade of carbocation rearrangements toward less strained and more stable structures. nih.gov
Furthermore, the strain energy directly impacts the energetics of bond dissociation. The C-H bond dissociation enthalpies (BDEs) at the bridgehead positions of bicyclic compounds, including bicyclo[4.2.1]nonane, have been found to correlate with the flexibility of the ring system. researchgate.net A strong correlation exists between the relative energies of bridgehead radicals and the difference in strain energy between the saturated bicyclic alkane and the radical itself. researchgate.net This relationship indicates that the ease of forming a radical or cation at a bridgehead position is directly tied to the strain relief or increase that accompanies the change in hybridization from sp³ to sp².
Computational Chemistry and Theoretical Analysis of Bicyclo 4.2.1 Nonan 9 One
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of bicyclo[4.2.1]nonan-9-one at the electronic level. frontiersin.orgresearchgate.net These methods allow for a detailed understanding of the molecule's electronic structure and the prediction of various spectroscopic parameters.
The electronic structure of this compound is characterized by its strained bicyclic framework and the presence of a carbonyl group. A DFT analysis would reveal the distribution of electron density, the nature of the molecular orbitals, and the bonding interactions within the molecule. The carbonyl group introduces polarity, with a significant partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom. This electronic feature is a primary determinant of the ketone's reactivity.
The bonding in the bicyclic system consists of sigma (σ) bonds that form the carbon skeleton. The inherent strain of the fused ring system can lead to deviations from ideal sp³ hybridization and result in bent bonds. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would indicate the regions most susceptible to nucleophilic and electrophilic attack, respectively. The HOMO is typically associated with the lone pairs of the carbonyl oxygen, while the LUMO is centered on the π* antibonding orbital of the C=O bond.
Theoretical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data to confirm structural assignments.
NMR Shielding Effects: The chemical environment of each nucleus in this compound determines its nuclear magnetic resonance (NMR) chemical shift. libretexts.org Theoretical calculations can predict the magnetic shielding tensors for each carbon and hydrogen atom. The unique geometry of the bicyclo[4.2.1]nonane skeleton results in a wide range of chemical shifts due to anisotropic effects and through-space shielding or deshielding from the carbonyl group and the strained ring structure. researchgate.net For instance, protons situated over the π-system of the carbonyl group or within the concave face of the molecule would experience significant shielding effects. acs.orgacs.org Computational models can quantify these long-range shielding effects, aiding in the assignment of complex ¹H and ¹³C NMR spectra. researchgate.net
Circular Dichroism: this compound is a chiral molecule, and its enantiomers will exhibit circular dichroism (CD) spectra. rsc.org CD spectroscopy is highly sensitive to the three-dimensional structure of chiral molecules. psu.edu Theoretical predictions of CD spectra, often performed using time-dependent DFT (TD-DFT), can establish the relationship between the observed CD signal and the absolute configuration of the molecule. The Cotton effect associated with the n → π* transition of the carbonyl chromophore is particularly sensitive to the geometry of the surrounding bicyclic frame. By calculating the rotational strengths of the electronic transitions, the absolute configuration of a synthesized or isolated sample can be determined by comparing the experimental CD spectrum with the theoretically generated one. psu.edumdpi.com
Molecular Mechanics and Force Field Methodologies
Molecular mechanics provides a computationally efficient approach to study the conformational landscape of flexible molecules like this compound. kisti.re.kr These methods model a molecule as a collection of atoms connected by springs, using a force field to calculate the potential energy.
The bicyclo[4.2.1]nonane ring system is flexible. Conformational energy minimization techniques are used to locate the stable geometries (local and global minima) on the potential energy surface (PES). openreview.net For this compound, molecular mechanics calculations have been used to explore its conformational possibilities. researchgate.net The potential energy surface can be mapped by systematically changing key dihedral angles (a "two-bond drive" technique) and minimizing the energy at each point. researchgate.netacs.org This process reveals the pathways for conformational interconversion and identifies the transition states connecting different conformers. Studies have identified a Cs local energy minimum where the tetramethylene chain is bent over the carbonyl group. researchgate.net
Molecular mechanics calculations are particularly useful for determining the energy barriers between different conformations. researchgate.net This information is crucial for understanding the molecule's dynamic behavior. For the chirality inversion of this compound, a key conformational process involves the movement of the four-carbon bridge.
A favorable inversion pathway proceeds through a Cₛ symmetric transition state where the tetramethylene chain passes over the ethano bridge. researchgate.net An alternative, higher-energy pathway involves the tetramethylene chain bending over the carbonyl group. researchgate.net The calculated activation enthalpy (ΔH‡) for the lower-energy pathway has been shown to be in good agreement with experimental values derived from NMR studies. researchgate.net
| Parameter | Calculated Value (Molecular Mechanics) | Observed Value (NMR) | Reference |
| Activation Enthalpy (ΔH‡) for Conformational Inversion | 6.1 kcal/mol | 6.8 kcal/mol | researchgate.net |
| Energy Difference to Alternative Pathway Barrier | +2.4 kcal/mol | - | researchgate.net |
Strain Energy Analysis of Bridged Ketone Systems
The bicyclo[4.2.1]nonane framework possesses inherent strain due to deviations from ideal bond angles, bond lengths, and torsional angles. This strain energy is a critical factor in the molecule's stability and reactivity. The total strain energy is a composite of angle strain, torsional strain, and non-bonded steric interactions (transannular strain).
In this compound, significant strain arises from the one-carbon bridge containing the ketone. The C-CO-C bond angle within this bridge is compressed compared to an ideal sp² carbon, and the fusion of the seven-membered and five-membered rings introduces further distortions. Compared to the related bicyclo[3.3.1]nonan-9-one, which is known for a strong transannular interaction between C3 and C7 in its twin-chair conformation, the bicyclo[4.2.1] system adopts a different geometry to minimize its strain. core.ac.uk The presence of the seven-membered ring allows for greater flexibility than in smaller bicyclic systems like bicyclo[2.2.1]heptane derivatives, but it also introduces more potential for unfavorable torsional and transannular interactions. Computational strain energy analysis, typically performed using molecular mechanics force fields, can quantify these contributions and compare the relative stability of this compound to other bridged ketones. acs.org
Elucidation of Reaction Mechanisms and Pathways
Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the highest energy points along the reaction coordinate. masterorganicchemistry.com
The characterization of a transition state involves locating a first-order saddle point on the potential energy surface, which has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. masterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy (Ea) , a critical parameter that determines the reaction rate. masterorganicchemistry.com
Density functional theory (DFT) is a widely used method for these calculations, offering a good balance between accuracy and computational cost. acs.org For example, DFT calculations can be used to model the transition states of various reactions, such as reductions, enolate formations, and cycloadditions, providing insights into the geometry and energy of these transient species. acs.orgresearchgate.net These calculations can help rationalize experimentally observed product distributions and reaction rates. acs.org
Table 3: Computational Parameters for Transition State Analysis
| Parameter | Definition | Significance |
| Transition State (TS) | The highest energy structure along the reaction pathway. masterorganicchemistry.com | Represents the energy barrier that must be overcome for the reaction to proceed. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. masterorganicchemistry.com | A lower activation energy corresponds to a faster reaction rate. |
| Imaginary Frequency | A vibrational mode with a negative force constant, unique to a transition state. | Confirms the identity of a structure as a true transition state. |
Computational methods are powerful in predicting the selectivity of chemical reactions involving this compound. By comparing the activation energies of different possible reaction pathways, the most likely outcome can be predicted.
Chemoselectivity : In a molecule with multiple functional groups, computational analysis can predict which group will react preferentially by comparing the activation energies for reactions at each site.
Regioselectivity : When a reaction can occur at different positions on a molecule, such as in the case of enolate formation or cycloaddition, calculating the energies of the various possible transition states can predict the major regioisomer. researchgate.net
Stereoselectivity : The formation of stereoisomers can be predicted by comparing the energies of the diastereomeric transition states. The pathway with the lower energy transition state will be favored, leading to the major stereoisomer. This is particularly important in reactions involving the chiral this compound framework, where the formation of specific diastereomers or enantiomers is often desired. For instance, in the reduction of the ketone, the approach of the reducing agent can be modeled to predict whether the resulting alcohol will have an endo or exo configuration.
DFT calculations have been successfully used to rationalize and predict the stereochemical outcome of reactions involving bicyclic systems, where the subtle interplay of steric and electronic effects in the transition state determines the product distribution. researchgate.net
Table 4: Predicting Reaction Selectivity
| Selectivity Type | Description | Computational Approach |
| Chemoselectivity | Preferential reaction of one functional group over another. | Compare activation energies for reaction at each functional group. |
| Regioselectivity | Preferential formation of one constitutional isomer over another. | Compare energies of transition states leading to different regioisomers. researchgate.net |
| Stereoselectivity | Preferential formation of one stereoisomer over another. | Compare energies of diastereomeric transition states. researchgate.net |
Applications of Bicyclo 4.2.1 Nonan 9 One in Advanced Organic Synthesis
Bicyclo[4.2.1]nonan-9-one as a Versatile Synthetic Building Block
The inherent ring strain and defined stereochemistry of the bicyclo[4.2.1]nonane system make it an attractive starting point for constructing intricate molecular architectures that would be challenging to assemble through other methods.
The bicyclo[4.2.1]nonane skeleton is a core structural element found in a number of biologically active natural products, particularly terpenoids known for their antitumor properties. mdpi.commdpi.com Its utility as a building block stems from its capacity to undergo various transformations that lead to more complex polycyclic systems.
Synthetic strategies have been developed to access this framework, which can then be elaborated further. For instance, intramolecular C–H bond insertion reactions provide a pathway to bridged polycyclic systems like the bicyclo[4.2.1]nonane core. beilstein-journals.org The addition of dichlorocarbene (B158193) to bicyclic olefins, followed by chemical manipulation of the resulting adducts, serves as a convenient route to derivatives such as bicyclo[4.2.1]nona-2,4-diene and bicyclo[4.2.1]non-3-ene, demonstrating the scaffold's role in accessing related polycycles. researchgate.net Furthermore, an efficient method for synthesizing the optically active bicyclo[4.2.1]nonane segment of mediterraneols, a class of marine natural products, has been established, underscoring its importance in the total synthesis of complex molecules. thieme-connect.com
This compound and its unsaturated analogue, bicyclo[4.2.1]nona-2,4,7-trien-9-one, are key precursors for a wide range of molecular scaffolds. acs.org The carbonyl group provides a reactive handle for functionalization, while the bicyclic framework offers a rigid structure that can be strategically modified.
Researchers have developed catalytic methods, such as cobalt-catalyzed [6π + 2π] cycloaddition reactions, to prepare functionally substituted bicyclo[4.2.1]nonadienes and trienes in high yields. mdpi.comacs.org These reactions, which combine tropone (B1200060) derivatives with various alkynes and allenes, introduce substituents that are valuable for further synthetic transformations. acs.org For example, introducing a cyclohexanone (B45756) substituent creates a precursor with significant potential for synthesizing pharmacologically active heterocyclic compounds. acs.org These substituted bicyclic products are regarded as key intermediates for the targeted synthesis of promising pharmaceutical drugs. acs.orgsemanticscholar.org
Derivatives of the bicyclo[4.2.1]nonane scaffold have been investigated for their biological activity. Bridgehead-substituted sulfonamide derivatives have been synthesized and identified as potent inhibitors of gamma-secretase, an enzyme implicated in Alzheimer's disease. nih.gov Additionally, nucleoside derivatives incorporating the bicyclo[4.2.1]nonane system have been designed for the treatment of Flaviviridae infections. google.com
The following table summarizes representative cobalt-catalyzed cycloaddition reactions used to generate functionalized bicyclo[4.2.1]nonane scaffolds.
| Reactant 1 | Reactant 2 (Alkyne/Allene) | Catalyst System | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Tropylcyclohexanone | 1,2-Nonadiene | Co(acac)₂(dppe)/Zn/ZnI₂ | Substituted Bicyclo[4.2.1]nona-2,4-diene | 88 | acs.org |
| 2-Tropylcyclohexanone | Phenylacetylene | Co(acac)₂(dppe)/Zn/ZnI₂ | Substituted Bicyclo[4.2.1]nona-2,4,7-triene | 89 | acs.org |
| 1-Benzoylcycloheptatriene | Hexyne-1 | Co(acac)₂(dppe)/Zn/ZnI₂ | Substituted Bicyclo[4.2.1]nona-2,4,7-triene | 84 | mdpi.com |
| 1-Benzoylcycloheptatriene | 4-Pentynenitrile | Co(acac)₂(dppe)/Zn/ZnI₂ | Substituted Bicyclo[4.2.1]nona-2,4,7-triene | 80 | mdpi.com |
Utility in Chiral Auxiliary and Ligand Design
The rigid, C2-symmetric, or asymmetric nature of the bicyclo[4.2.1]nonane framework makes it an appealing scaffold for applications in asymmetric synthesis. While direct examples featuring this compound are specialized, the principles are well-established in closely related bridged bicyclic systems. sigmaaldrich.comrsc.org
The development of methods for the enantiospecific synthesis of bicyclo[4.2.1]nonane derivatives is crucial for their use in chiral applications. google.com One successful approach involves using a chiral auxiliary to direct the stereochemical outcome of a reaction sequence. For example, a practical, scalable asymmetric synthesis of the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative, a valuable building block in medicinal chemistry, has been developed. researcher.life This process utilizes (S)-phenylethylamine as a chiral auxiliary to achieve a crystallization-induced diastereomer transformation of an oxime intermediate, which is then converted to the desired enantiomerically pure bicyclic diamine. researcher.life
Furthermore, the design of chiral ligands for transition-metal-catalyzed asymmetric reactions often relies on rigid backbones to create a well-defined chiral environment around the metal center. Structurally related bicyclic dienes, such as those based on the bicyclo[3.3.1]nonane framework, have been successfully employed as chiral ligands in reactions like the Suzuki reaction and the addition of arylboronic acids to α,β-unsaturated ketones. rsc.org The principles guiding the design of these ligands, where the bicyclic scaffold controls the spatial arrangement of coordinating groups, are directly applicable to the development of chiral ligands based on the bicyclo[4.2.1]nonane system. sigmaaldrich.comresearchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Transformations Involving Bicyclo[4.2.1]nonan-9-one
The development of new catalytic methods is crucial for the efficient and selective synthesis of complex molecules. For the bicyclo[4.2.1]nonane framework, research is moving towards more sophisticated catalytic systems that offer enhanced control over reactivity and stereochemistry.
One promising area is the expansion of metal-catalyzed cycloaddition reactions. Cobalt and titanium-based catalytic systems have proven effective in the [6π + 2π] cycloaddition of 1,3,5-cycloheptatriene derivatives with various unsaturated compounds to construct the bicyclo[4.2.1]nonane skeleton. nih.govsemanticscholar.org Future work will likely focus on employing other transition metals to broaden the scope of compatible substrates and to achieve different regioselectivities. For instance, Pd(II)-catalyzed carbonylative double cyclization processes, which have been used to create other di(hetero)cyclic ketones, could be adapted for the bicyclo[4.2.1]nonane system. mdpi.com
Another key direction is the application of organocatalysis, which avoids the use of metals and often provides high levels of stereocontrol. The asymmetric synthesis of highly substituted bicyclic systems has been achieved using unnatural γ-dipeptides as catalysts in one-pot reactions, suggesting a potential pathway for creating chiral this compound derivatives. acs.org Similarly, the synergistic merger of photoredox catalysis and organocatalysis has enabled the direct β-functionalization of cyclic ketones, a strategy that could be applied to this compound to introduce functionality at positions that are traditionally difficult to access. nih.gov
Furthermore, diastereoselective catalytic transfer hydrogenation using simple metal oxides like MgO and ZrO₂ has been shown to be effective for other bicyclic ketones, such as 2-norbornanone. mdpi.com Applying these heterogeneous catalyst systems to this compound could provide efficient and environmentally friendly routes to specific stereoisomers of the corresponding alcohol, Bicyclo[4.2.1]nonan-9-ol.
| Catalytic System | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Co(acac)₂(dppe)/Zn/ZnI₂ | [6π + 2π] Cycloaddition | 2-Tropylcyclohexanone and terminal alkynes/allenes | Functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes and -dienes | nih.govacs.org |
| TiX₂Cl₂-Et₂AlCl (X = Cl, acac, i-PrO) | [6π + 2π] Cycloaddition | 1,3,5-Cycloheptatrienes and 1,2-dienes/alkynes | Substituted bicyclo[4.2.1]nona-2,4-dienes and -trienes | mdpi.com |
| Unnatural γ-dipeptides | One-pot Michael–Henry–hemiketalization | Ketones, nitroalkenes, and aldehydes | Bicyclic octahydro-2H-chromene derivatives | acs.org |
| MgO, ZrO₂, Al₂O₃ | Catalytic Transfer Hydrogenation (CTH) | Bicyclic ketones (e.g., 2-norbornanone) and secondary alkanols | Diastereoisomeric bicyclic alcohols | mdpi.com |
Integration of Flow Chemistry and Continuous Synthesis for Bicyclic Systems
Flow chemistry, or continuous manufacturing, offers substantial advantages over traditional batch processing, including improved safety, better process control, enhanced heat and mass transfer, and greater scalability. nih.govrsc.org The integration of these techniques for the synthesis of bicyclic systems like this compound is an emerging research area with significant potential.
The benefits of continuous flow are particularly evident for reactions that are difficult to control in batch, such as those involving highly reactive intermediates, extreme temperatures or pressures, or hazardous reagents. nih.gov The synthesis of strained ring systems, which can be challenging, has already been shown to benefit from continuous flow approaches. researchgate.net By pumping reactants through precisely controlled reactor coils or microfluidic chips, residence times and reaction temperatures can be finely tuned, leading to higher yields and purities. mit.edu
For the synthesis of this compound and its derivatives, multi-step sequences could be "telescoped" into a single, continuous process. nih.gov This approach eliminates the need for manual handling and purification of intermediates, which saves time, reduces waste, and minimizes operator exposure to potentially hazardous chemicals. rsc.org The modular nature of flow chemistry systems allows for the integration of in-line analysis (Process Analytical Technology, PAT), purification, and separation modules, enabling a fully automated synthesis from starting materials to the final product. nih.govmit.edu Future research will focus on adapting known batch syntheses of the bicyclo[4.2.1]nonane skeleton to continuous flow platforms and discovering new reaction pathways that are uniquely enabled by this technology. rsc.org
Advanced Predictive Synthesis Methodologies and Machine Learning Applications
The field of organic synthesis is being transformed by artificial intelligence (AI) and machine learning (ML). arxiv.orgrjptonline.org These computational tools are increasingly used for retrosynthesis planning, reaction outcome prediction, and the discovery of novel synthetic routes. rsc.org For a complex target like this compound, these technologies can significantly accelerate the design of efficient and innovative synthetic pathways.
Beyond just planning routes, machine learning models can predict the outcome of a chemical reaction, including its potential yield and the likelihood of side-product formation, without needing to run the experiment in a lab. rjptonline.org This predictive capability allows chemists to prioritize high-yielding reactions and optimize conditions computationally, reducing the amount of trial-and-error experimentation required. rjptonline.org For bicyclic systems, in silico tools are already being used to predict physicochemical and pharmacokinetic properties, as demonstrated by studies on novel tricyclo[4.2.1]nonane derivatives where properties like GIT absorption and blood-brain barrier permeation were computationally assessed. researchgate.netnih.gov
Q & A
Q. What are the established synthetic routes for Bicyclo[4.2.1]nonan-9-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves cyclization strategies or rearrangements of strained precursors. For example, solvolysis of bicyclo[4.2.1]nonen-9(exo)-yl p-bromobenzenesulfonate under controlled conditions (e.g., aqueous acetone at reflux) yields the ketone via carbocation intermediates . Reaction temperature and solvent polarity critically affect carbocation stability and product distribution. A comparative study of keto acid derivatives (e.g., this compound vs. trans-cycloheptenes) reveals that steric strain in the bicyclic system lowers decarboxylation thresholds, necessitating milder conditions to avoid decomposition .
Q. How is this compound characterized spectroscopically, and what are the key spectral markers?
Methodological Answer: Key characterization methods include:
- Mass Spectrometry (MS): Molecular ion peak at m/z 138 (C₉H₁₄O) with fragmentation patterns indicative of bridgehead cleavage .
- Infrared (IR): Strong carbonyl stretch at ~1700–1750 cm⁻¹, with variations depending on ring strain and solvent interactions.
- Nuclear Magnetic Resonance (NMR):
Advanced Research Questions
Q. What mechanistic insights explain the temperature-dependent decarboxylation behavior of this compound derivatives?
Methodological Answer: Decarboxylation mechanisms in bicyclic ketones involve enol intermediates stabilized by ring strain. For example:
- This compound derivatives (e.g., keto acid 11 ) decarboxylate at 218°C, while less-strained analogs (e.g., 12 ) require 280°C. This disparity arises from enhanced enol intermediate stabilization in the bicyclic system due to angle strain relief . Computational studies (e.g., DFT calculations) can quantify strain energy and predict decarboxylation thresholds.
Q. How do isotopic labeling studies resolve contradictions in the enolization mechanism of this compound?
Methodological Answer: Deuterium exchange experiments (e.g., treatment with NaOMe in D₂O) reveal partial bridgehead proton exchange in this compound, confirming enol intermediate formation despite steric hindrance . Contradictions arise when comparing this compound with less-strained systems (e.g., bicyclo[3.3.1]nonan-9-one), where isotopic incorporation is more efficient. Advanced NMR techniques (e.g., ²H NMR) and kinetic isotope effect (KIE) studies are critical for differentiating concerted vs. stepwise pathways.
Q. What analytical challenges arise in detecting this compound in complex matrices like hydrothermal biomass conversion products?
Methodological Answer: In hydrothermal biomass studies, the compound is identified via GC-MS with peak alignment at retention time 19.439 min (m/z 138) . Challenges include:
- Co-elution with structurally similar bicyclic terpenoids.
- Matrix effects from lignin-derived phenolics, requiring SPE or derivatization (e.g., silylation) for improved resolution.
- Quantitation limits due to low abundance (4E+05 ion counts in typical runs) .
Methodological Guidelines
- Experimental Design: Prioritize strain-free intermediates in multistep syntheses to avoid premature decomposition .
- Data Contradictions: Cross-validate spectral data with computational models (e.g., NMR chemical shift prediction via ACD/Labs) to resolve ambiguities .
- Ethical Considerations: Adhere to open-data standards (e.g., PLOS guidelines) by depositing raw spectral datasets in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
